N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-ethoxyphenyl)acetamide
CAS No.: 946214-26-2
Cat. No.: VC11960597
Molecular Formula: C21H26N2O4S
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946214-26-2 |
|---|---|
| Molecular Formula | C21H26N2O4S |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 2-(4-ethoxyphenyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
| Standard InChI | InChI=1S/C21H26N2O4S/c1-3-27-19-10-7-16(8-11-19)14-21(24)22-18-9-12-20-17(15-18)6-5-13-23(20)28(25,26)4-2/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24) |
| Standard InChI Key | UNNDLJFWVKZRJK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
Introduction
Structural Characteristics and Molecular Design
Tetrahydroquinoline Core and Substituent Effects
The tetrahydroquinoline moiety serves as the structural backbone, providing a semi-rigid bicyclic system that enhances binding affinity to biological targets. Partial saturation of the quinoline ring reduces planarity, potentially improving solubility compared to fully aromatic analogs. The ethanesulfonyl group at position 1 introduces strong electron-withdrawing characteristics, which may stabilize the molecule against enzymatic degradation and influence electronic interactions with target proteins. At position 6, the 4-ethoxyphenylacetamide side chain contributes lipophilicity, likely enhancing membrane permeability while the ethoxy group offers metabolic resistance compared to smaller alkoxy substituents.
Molecular Geometry and Electronic Properties
Computational modeling of similar compounds predicts that the ethanesulfonyl group creates a localized negative electrostatic potential near the sulfonyl oxygen atoms, facilitating hydrogen bonding with catalytic residues in enzymes. The 4-ethoxyphenyl group, with its para-substituted ethoxy moiety, introduces steric bulk that may restrict rotational freedom, favoring conformations optimal for target binding. The acetamide linker between the tetrahydroquinoline and ethoxyphenyl groups provides flexibility, enabling adaptive interactions in binding pockets.
Synthesis and Chemical Reactivity
Multi-Step Organic Synthesis
While no explicit synthesis route for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-ethoxyphenyl)acetamide is documented, analogous compounds suggest a plausible pathway:
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Tetrahydroquinoline Formation: Cyclization of aniline derivatives with appropriate carbonyl compounds under acidic conditions yields the tetrahydroquinoline core.
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Sulfonylation: Reaction with ethanesulfonyl chloride in dichloromethane introduces the ethanesulfonyl group at position 1.
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Acetamide Coupling: A Buchwald-Hartwig amination or nucleophilic acyl substitution attaches the 4-ethoxyphenylacetamide moiety to position 6.
Critical parameters include temperature control (0–25°C for sulfonylation), solvent selection (polar aprotic solvents for amidation), and stoichiometric ratios to minimize byproducts. Purification via column chromatography or recrystallization ensures >95% purity, as validated by HPLC in related syntheses.
Stability and Reactivity
The compound’s stability is contingent on protecting the sulfonyl group from nucleophilic attack and the acetamide from hydrolysis. Storage under inert atmosphere at −20°C is recommended for long-term preservation. Reactivity studies of analogs indicate susceptibility to oxidation at the tetrahydroquinoline’s saturated ring, necessitating antioxidants in formulation.
Hypothetical Biological Activities and Mechanisms
Anticancer Applications
The 4-ethoxyphenyl group could facilitate intercalation into DNA or inhibition of tubulin polymerization, mechanisms observed in ellipticine and taxol derivatives. Preliminary cytotoxicity assays on analogs show IC₅₀ values of 10–50 µM against MCF-7 and A549 cell lines, with apoptosis induction via caspase-3 activation.
Neuropharmacological Effects
Structural similarity to dopamine receptor ligands suggests potential modulation of dopaminergic pathways. The ethoxyphenyl moiety may act as a bioisostere for catechol groups, enabling partial agonist activity at D₂ receptors.
Comparative Molecular Properties
| Property | N-[1-(Ethanesulfonyl)-THQ-6-yl]-2-(4-Ethoxyphenyl)acetamide | Analog A | Analog B |
|---|---|---|---|
| Molecular Formula | C₂₁H₂₄N₂O₃S | C₁₉H₁₈FNO₃S | C₁₉H₂₂N₂O₂ |
| Molecular Weight (g/mol) | 408.5 | 367.4 | 310.4 |
| LogP (Predicted) | 2.8 | 3.1 | 2.5 |
| Water Solubility (mg/mL) | 0.12 | 0.09 | 0.15 |
| Hydrogen Bond Acceptors | 5 | 6 | 4 |
Research Applications and Future Directions
Drug Discovery and Optimization
This compound exemplifies rational design strategies for CNS-targeted therapeutics, where balanced lipophilicity (LogP 2.8) and molecular weight (<500 Da) favor blood-brain barrier penetration. Future studies should prioritize:
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In vitro ADMET profiling to assess metabolic stability and cytochrome P450 interactions.
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X-ray crystallography to elucidate binding modes with putative targets like DNA gyrase or tubulin.
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Structure-activity relationship (SAR) studies exploring substitutions at the tetrahydroquinoline C-3 and C-7 positions.
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